molecular formula C17H18F3IO3S B598792 (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate CAS No. 1204518-02-4

(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate

Cat. No.: B598792
CAS No.: 1204518-02-4
M. Wt: 486.288
InChI Key: KVLSSMIQFXWHII-UHFFFAOYSA-M
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Description

. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate typically involves the reaction of iodobenzene derivatives with trifluoromethanesulfonic acid (triflic acid) in the presence of an oxidizing agent . The reaction conditions often require a controlled environment to ensure the stability and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound is known for its role in substitution reactions, where it can act as a source of the aryl group.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include triflic acid, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For instance, in substitution reactions, the primary product is often an aryl-substituted compound.

Scientific Research Applications

(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate has several scientific research applications:

Mechanism of Action

The mechanism by which (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate exerts its effects involves the transfer of the aryl group to a substrate. This process is facilitated by the electrophilic nature of the iodonium ion, which can interact with nucleophiles to form new chemical bonds . The molecular targets and pathways involved are primarily related to the compound’s ability to act as an arylating agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate is unique due to its specific substituents, which confer distinct reactivity and stability compared to other iodonium compounds. Its ability to participate in a wide range of chemical reactions makes it particularly valuable in synthetic chemistry.

Properties

IUPAC Name

(4-methylphenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18I.CHF3O3S/c1-11-5-7-15(8-6-11)17-16-13(3)9-12(2)10-14(16)4;2-1(3,4)8(5,6)7/h5-10H,1-4H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLSSMIQFXWHII-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[I+]C2=C(C=C(C=C2C)C)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746456
Record name (4-Methylphenyl)(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204518-02-4
Record name (4-Methylphenyl)(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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